

A Comprehensive Technical Guide to the Solubility of Tallow Amine in Various Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tallow amine**

Cat. No.: **B1164935**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of **tallow amine** in a range of common laboratory and industrial solvents. **Tallow amine**, a primary fatty amine derived from animal fat, is a complex mixture predominantly composed of saturated and unsaturated C16 and C18 alkyl amines, such as palmitic, stearic, and oleic amines. Its solubility characteristics are crucial for its application in various fields, including as a corrosion inhibitor, flotation agent, emulsifier, and as an intermediate in the synthesis of other chemicals.

Core Concepts of Tallow Amine Solubility

Tallow amine's solubility is governed by its molecular structure, which features a long, non-polar hydrocarbon tail and a polar amine head group. This amphiphilic nature dictates its interactions with different solvents. Generally, **tallow amine** exhibits poor solubility in water due to the dominance of its hydrophobic alkyl chain.^{[1][2][3][4][5]} However, it is readily soluble in a variety of organic solvents.^{[3][6][7][8]} The principle of "like dissolves like" is a good predictor of its behavior; it dissolves well in non-polar and moderately polar organic solvents that can interact favorably with its long alkyl chain.

Quantitative Solubility Data

Precise quantitative solubility data for the specific mixture known as "**tallow amine**" is not readily available in published literature due to its variable composition. However, a seminal study by A.W. Ralston, C.W. Hoerr, W.O. Pool, and H.J. Harwood on the solubilities of high

molecular weight normal aliphatic primary amines provides highly relevant data for its primary components: hexadecylamine (C16) and octadecylamine (C18).^[9] The following tables summarize the solubility of these amines in various solvents, offering a strong proxy for the behavior of **tallow amine**.

Table 1: Solubility of Hexadecylamine (C₁₆H₃₅N) in Various Solvents^[9]

Solvent	Temperature (°C)	Solubility (g/100g of solvent)
Alcohols		
Methanol	10	1.8
20	3.5	
30	7.5	
40	17.0	
Ethanol	10	2.5
20	5.5	
30	12.0	
40	28.0	
Isopropanol	10	2.0
20	4.5	
30	10.0	
40	23.0	
Chlorinated Solvents		
Chloroform	0	15.0
10	35.0	
20	80.0	
25	Miscible	
Carbon Tetrachloride	0	8.0
10	20.0	
20	45.0	
30	100.0	
Aromatic Solvents		

Benzene	10	10.0
20	25.0	
30	60.0	
40	Miscible	
Ethers		
Diethyl Ether	0	4.0
10	10.0	
20	25.0	
30	60.0	
Ketones		
Acetone	0	1.0
10	2.5	
20	6.0	
30	15.0	

Table 2: Solubility of Octadecylamine (C₁₈H₃₉N) in Various Solvents[9]

Solvent	Temperature (°C)	Solubility (g/100g of solvent)
Alcohols		
Methanol	20	1.5
30	3.0	
40	7.0	
50	16.0	
Ethanol	20	2.0
30	4.5	
40	10.0	
50	25.0	
Isopropanol	20	1.8
30	4.0	
40	9.0	
50	21.0	
Chlorinated Solvents		
Chloroform	10	10.0
20	25.0	
30	60.0	
40	Miscible	
Carbon Tetrachloride	10	6.0
20	15.0	
30	35.0	
40	80.0	
Aromatic Solvents		

Benzene	20	8.0
30	20.0	
40	50.0	
50	Miscible	
Ethers		
Diethyl Ether	10	3.0
20	8.0	
30	20.0	
35	35.0	
Ketones		
Acetone	10	0.8
20	2.0	
30	5.0	
40	12.0	

Experimental Protocols for Solubility Determination

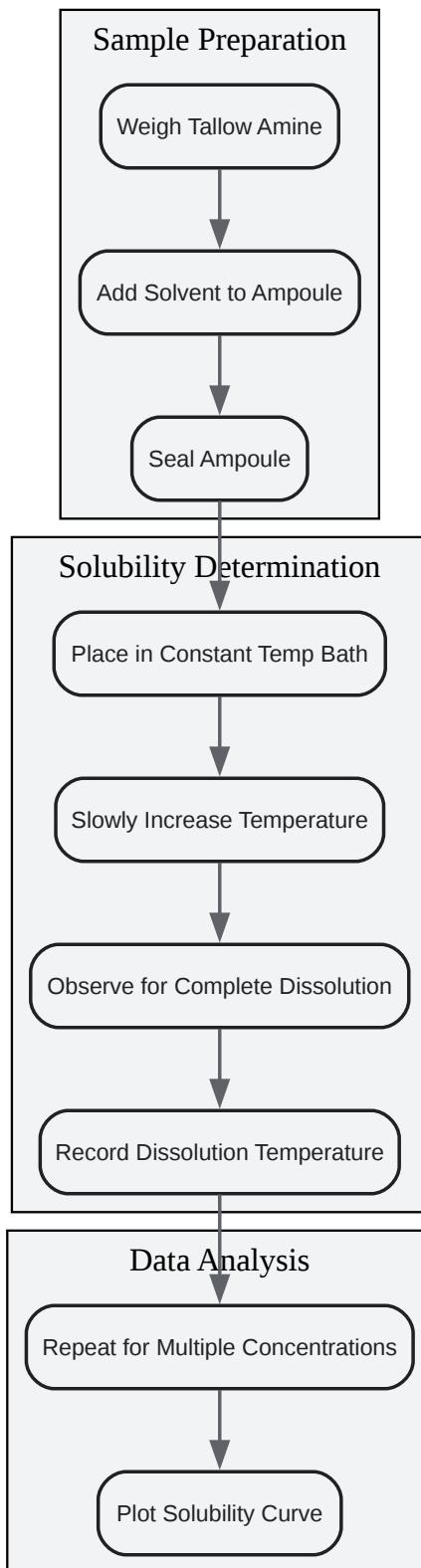
The following is a detailed methodology for determining the solubility of **tallow amine**, based on the principles outlined in the cited literature for fatty amines.^[9] This method is a variation of the synthetic method, where the temperature at which a known concentration of solute completely dissolves is determined.

Materials:

- **Tallow Amine** (of known purity)
- High-purity solvents (e.g., HPLC grade)
- Sealed glass ampoules or tubes

- Constant temperature bath with precise temperature control ($\pm 0.1^\circ\text{C}$) and viewing window
- Magnetic stirrer and stir bars
- Analytical balance ($\pm 0.0001 \text{ g}$)

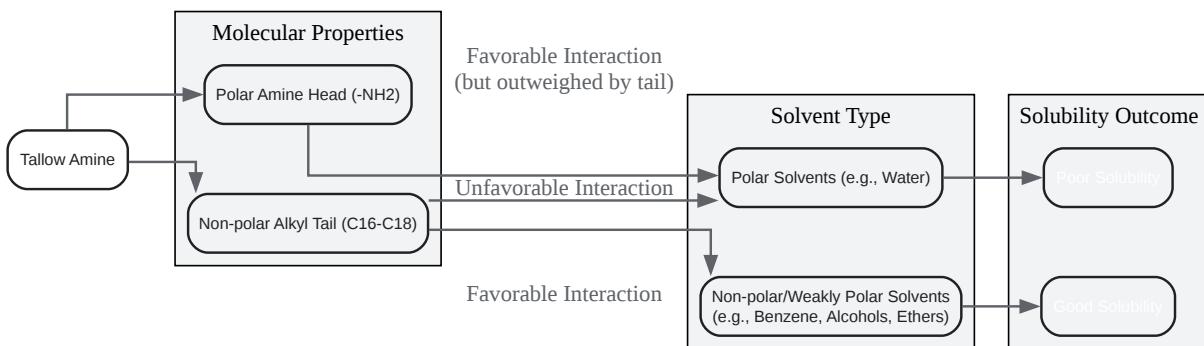
Procedure:


- Sample Preparation: A series of glass ampoules are prepared. Into each ampoule, a precisely weighed amount of **tallow amine** is introduced.
- Solvent Addition: A specific volume or weight of the desired solvent is added to each ampoule. The ampoules are then hermetically sealed to prevent solvent evaporation and contamination.
- Equilibration and Observation: The sealed ampoules are placed in a constant temperature bath equipped with a stirrer. The temperature of the bath is slowly increased at a controlled rate (e.g., $1-2^\circ\text{C}$ per hour) while the contents are continuously agitated.
- Determination of Dissolution Temperature: The temperature at which the last crystal of **tallow amine** dissolves is carefully recorded. This temperature represents the saturation temperature for that specific concentration.
- Data Collection: This process is repeated for a range of concentrations to generate a solubility curve (solubility vs. temperature).

Safety Precautions:

- Work in a well-ventilated fume hood, especially when handling volatile or toxic solvents.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Be aware of the flammability and toxicity of the solvents used.

Visualization of Experimental Workflow


The following diagram illustrates the general workflow for determining the solubility of **tallow amine**.

[Click to download full resolution via product page](#)Fig. 1: Experimental workflow for determining **tallow amine** solubility.

Logical Relationship of Solubility

The following diagram illustrates the key factors influencing the solubility of **tallow amine**.

[Click to download full resolution via product page](#)Fig. 2: Factors influencing **tallow amine** solubility.

In summary, **tallow amine**, by virtue of its long hydrophobic chain, demonstrates significant solubility in a wide array of organic solvents, particularly those that are non-polar or weakly polar. The provided quantitative data for its primary components, hexadecylamine and octadecylamine, serves as a robust guide for formulation and process development. For precise solubility measurements of a specific **tallow amine** mixture, the experimental protocol outlined provides a reliable methodology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. chinaamines.com [chinaamines.com]
- 3. indoaminesltd.com [indoaminesltd.com]
- 4. Fatty Amine: an Important Product of Oleochemical Industry - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 5. Tallow amine [kemipro-surfactant.com]
- 6. hansonchemicals.com [hansonchemicals.com]
- 7. Tallow Amine Supplier | 61790-33-8, 61788-45-2, 61791-26-2 | Your Reliable Distributor Silver Fern [silverfernchemical.com]
- 8. TALLOW AMINE 10 EO - Ataman Kimya [atamanchemicals.com]
- 9. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Solubility of Tallow Amine in Various Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1164935#solubility-of-tallow-amine-in-various-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com